Cas no 1492778-07-0 (1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid)

1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane core functionalized with a tert-butylsulfanyl group and a carboxylic acid moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The tert-butylsulfanyl group enhances steric and electronic properties, influencing selectivity in coupling reactions or cyclizations. The carboxylic acid functionality allows for further derivatization, enabling its use as a versatile intermediate. Its stability under various conditions and compatibility with common reagents make it a practical choice for researchers seeking to explore novel synthetic pathways or modify cyclobutane-based scaffolds.
1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid structure
1492778-07-0 structure
Product name:1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid
CAS No:1492778-07-0
MF:C9H16O2S
MW:188.287141799927
CID:5696980
PubChem ID:65133689

1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-butylsulfanyl)cyclobutane-1-carboxylicacid
    • 1-(Tert-butylthio)cyclobutane-1-carboxylic acid
    • 1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
    • EN300-1122489
    • AKOS014466942
    • 1492778-07-0
    • CS-0288368
    • Cyclobutanecarboxylic acid, 1-[(1,1-dimethylethyl)thio]-
    • 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C9H16O2S/c1-8(2,3)12-9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11)
    • InChI Key: LDAFEDYRCQKRBZ-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C)C1(C(=O)O)CCC1

Computed Properties

  • Exact Mass: 188.08710092g/mol
  • Monoisotopic Mass: 188.08710092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Predicted)
  • Boiling Point: 302.2±25.0 °C(Predicted)
  • pka: 3.89±0.20(Predicted)

1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1122489-1.0g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0
1g
$1142.0 2023-05-26
Enamine
EN300-1122489-0.05g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1122489-0.25g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1122489-5g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1122489-2.5g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1122489-10.0g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0
10g
$4914.0 2023-05-26
Enamine
EN300-1122489-0.5g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1122489-10g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1122489-5.0g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0
5g
$3313.0 2023-05-26
Enamine
EN300-1122489-0.1g
1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid
1492778-07-0 95%
0.1g
$490.0 2023-10-26

Additional information on 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid

Research Briefing on 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1492778-07-0): Recent Advances and Applications

1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1492778-07-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclobutane ring and tert-butylsulfanyl moiety, has been explored for its potential applications in drug discovery, particularly as a building block for novel therapeutics. Recent studies have highlighted its role in the synthesis of protease inhibitors and its utility in the development of targeted therapies for various diseases, including cancer and infectious diseases.

One of the key areas of research involving 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid is its incorporation into peptidomimetics, which are designed to mimic the structure and function of natural peptides. These peptidomimetics have shown promise in inhibiting enzymes such as proteases, which are critical targets in the treatment of diseases like HIV and hepatitis C. The tert-butylsulfanyl group in the compound enhances the stability and bioavailability of these inhibitors, making them more effective in vivo.

Recent publications have also explored the synthetic pathways for 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid, with a focus on optimizing yield and purity. Advanced techniques such as asymmetric synthesis and catalytic cyclization have been employed to produce enantiomerically pure forms of the compound, which are essential for its application in chiral drug development. These methodological advancements have significantly improved the scalability and reproducibility of the synthesis process.

In addition to its role in drug discovery, 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid has been investigated for its potential as a ligand in metal-catalyzed reactions. Its unique steric and electronic properties make it an attractive candidate for facilitating cross-coupling reactions, which are pivotal in the construction of complex organic molecules. This dual functionality—both as a therapeutic agent and a catalytic ligand—underscores the versatility of this compound in chemical biology.

Looking ahead, ongoing research aims to further elucidate the mechanistic details of how 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid interacts with biological targets. Computational modeling and high-throughput screening are being utilized to identify new applications and optimize its pharmacological properties. These efforts are expected to pave the way for the development of next-generation therapeutics that leverage the unique attributes of this compound.

In conclusion, 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1492778-07-0) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from drug discovery to catalysis. The latest research underscores its potential to address unmet medical needs and highlights the importance of continued investigation into its properties and applications. As synthetic methodologies and biological studies advance, this compound is poised to play an increasingly significant role in the development of innovative therapies.

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